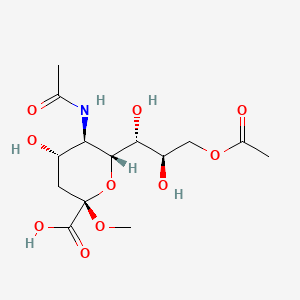
Butocarboxim-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A new hapten of butocarboxim was designed and synthesized for the safety of agriculture products . A highly affinitive and selective monoclonal antibody (mAb) against butocarboxim was produced, which was obtained from immunized BALB/c female mice . The hydrothermal synthesis method was used to prepare nitrogen-doping carbon dots (N-CDs) from the combination of Ginkgo biloba L. leaves and ethylenediamine as carbon and nitrogen precursors, respectively .Molecular Structure Analysis
The molecular formula of Butocarboxim is C7H14N2O2S . The molecular weight is 190.263 . The IUPAC Standard InChI is InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10) .Chemical Reactions Analysis
Butocarboxim, a carbamate pesticide, can quench the fluorescence of proposed N-CDs . Therefore, the fluorescent signal changes of N-CDs caused by butocarboxim contributed to robust and sensitive butocarboxim sensing .Mechanism of Action
Safety and Hazards
Butocarboxim is highly toxic to birds and moderately toxic to most aquatic life . It is moderately toxic to mammals if ingested . It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
[(E)-3-methylsulfanylbutan-2-ylideneamino] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPDDSJBGRXLW-UYUKVFNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOC(=O)NC)C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/C(C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

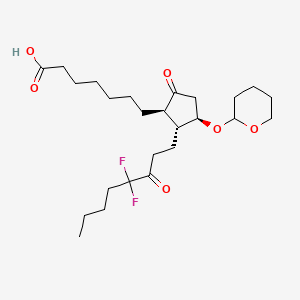

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
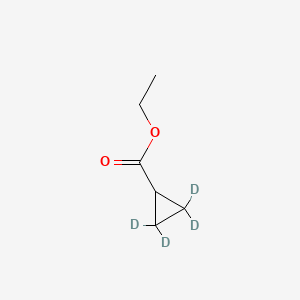
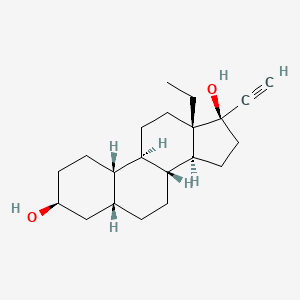
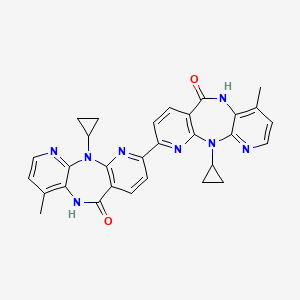
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

